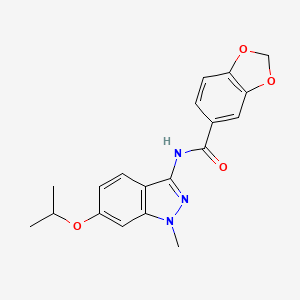![molecular formula C11H6F3N3O3S B5610465 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5610465.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzodioxole moiety. This combination of functional groups imparts the compound with distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate electrophile, such as trifluoromethyl iodide.
Attachment of the benzodioxole moiety: The benzodioxole ring can be introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a benzodioxole derivative.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has shown promise as a bioactive molecule with potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial function . Additionally, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzothioamide
Uniqueness
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole moiety, which imparts additional stability and reactivity compared to other similar compounds. This unique structure enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3S/c12-11(13,14)9-16-17-10(21-9)15-8(18)5-1-2-6-7(3-5)20-4-19-6/h1-3H,4H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAWWICODINCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5610384.png)
![4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5610386.png)

![2-benzyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5610391.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5610399.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)
![2-Methyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B5610420.png)

![methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5610449.png)
![1-cyclopropyl-5-oxo-N-[2-(3-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5610463.png)
![N-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B5610467.png)
![2-amino-3-ethyl-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5610479.png)

![3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5610484.png)
